2,5-Difluoro-4-nitrobenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been documented. For instance, a process for preparing 2,4-difluoro benzonitril involves reacting 2,4-difluobromobenzene and sodium cyanide . Another example is the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine .
Molecular Structure Analysis
The molecular structure of similar compounds like “2,4-Difluorobenzenesulfonamide” has been analyzed. Its molecular formula is C6H5F2NO2S, with an average mass of 193.171 Da and a monoisotopic mass of 193.000900 Da .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 4-Nitrobenzenesulfonamide reacts with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes . Also, 2,4-Difluoronitrobenzene has been used in the synthesis of 2,4-difluoro-5-nitrobenzenesulfonic acid via sulfonation reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 2,4-Difluoronitrobenzene is a combustible liquid with a melting point of 9 - 10 °C and a boiling point of 203 - 204 °C .
Scientific Research Applications
Chemical Transformations and Synthesis
2,5-Difluoro-4-nitrobenzenesulfonamide and related compounds are versatile in chemical transformations. They can be prepared from primary amines and undergo smooth alkylation, yielding N-alkylated sulfonamides in near quantitative yields. These sulfonamides can be deprotected to give secondary amines in high yields, making them valuable in chemical synthesis (Fukuyama, Jow, & Cheung, 1995).
Bacterial Biofilm Inhibition and Cytotoxicity
The compound has been used to synthesize derivatives that exhibit inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis. Some derivatives displayed docile cytotoxicity, suggesting potential applications in biofilm inhibition (Abbasi et al., 2020).
Solid-Phase Synthesis Applications
Polymer-supported benzenesulfonamides prepared from immobilized primary amines and related sulfonamides have been key intermediates in solid-phase synthesis, facilitating the production of diverse privileged scaffolds (Fülöpová & Soural, 2015).
Computational and Structural Studies
2,5-Difluoro-4-nitrobenzenesulfonamide derivatives have been subjects of computational and structural studies. These studies provide insights into the molecular structure, electronic properties, and interaction with proteins, which are crucial for designing more effective compounds (Murthy et al., 2018).
Electrochemical Reduction Processes
The electrochemical reduction processes of related nitrobenzenesulfonamides have been studied, providing insights into their chemical properties and potential applications in various electrochemical applications (Pérez-Jiménez & Frontana, 2012).
Energy and Combustion Studies
The energies of combustion and enthalpies of formation of nitrobenzenesulfonamides, including 2,5-Difluoro-4-nitrobenzenesulfonamide, have been determined, providing essential data for understanding their thermodynamic properties (Camarillo & Flores, 2010).
Corrosion Inhibition
Some derivatives have been studied for their corrosion inhibition properties on iron, which is significant for industrial applications, especially in metal preservation and protection (Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,5-difluoro-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O4S/c7-3-2-6(15(9,13)14)4(8)1-5(3)10(11)12/h1-2H,(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSZLLLGEWKBCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)S(=O)(=O)N)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-nitrobenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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